molecular formula C19H14BrNO2S B2887507 N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide CAS No. 1796970-63-2

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide

Cat. No.: B2887507
CAS No.: 1796970-63-2
M. Wt: 400.29
InChI Key: IVNGYDAGOUAYKL-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide is a complex organic compound that features a benzoyl group attached to a thiophene ring, which is further connected to a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the benzoyl group. The final step involves the bromination of the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane .

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzenesulfonamide
  • N-[(5-benzoylthiophen-2-yl)methyl]-4-chlorobenzamide

Uniqueness

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO2S/c20-16-9-5-4-8-15(16)19(23)21-12-14-10-11-17(24-14)18(22)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNGYDAGOUAYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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